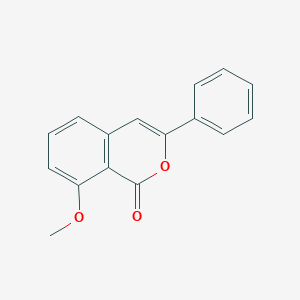
4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one is a chemical compound known for its unique structure and properties. It is often used in research and experimental applications due to its potential in various chemical reactions and biological activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-on umfasst typischerweise die Reaktion von 3,4-Dimethylchinolin mit Butan-2-on unter bestimmten Bedingungen. Die Reaktion wird häufig durch Säuren oder Basen katalysiert, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, spielen eine entscheidende Rolle bei der Bestimmung der Ausbeute und Reinheit der Verbindung .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-on große chemische Reaktoren und optimierte Reaktionsbedingungen umfassen, um eine hohe Effizienz und Wirtschaftlichkeit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken kann den Produktionsprozess weiter verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinolinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinolin- und Amin-Derivate, die wichtige Anwendungen in der Pharmaindustrie und chemischen Forschung haben .
Wissenschaftliche Forschungsanwendungen
4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Die Forschung untersucht derzeit ihr Potenzial als Therapeutikum bei verschiedenen Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten auf eine Beteiligung an oxidativem Stress und zellulären Signalwegen hin .
Wirkmechanismus
The mechanism of action of 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-on ähneln, gehören:
- 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-ol
- 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-amin
- 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-thiol
Einzigartigkeit
Was 4-((3,4-Dimethylchinolin-8-yl)amino)butan-2-on auszeichnet, ist seine einzigartige Kombination des Chinolinrings mit dem Butan-2-on-Rest, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
92869-89-1 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
4-[(3,4-dimethylquinolin-8-yl)amino]butan-2-one |
InChI |
InChI=1S/C15H18N2O/c1-10-9-17-15-13(12(10)3)5-4-6-14(15)16-8-7-11(2)18/h4-6,9,16H,7-8H2,1-3H3 |
InChI-Schlüssel |
IISIOOXSWPOTQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=C1C)C=CC=C2NCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
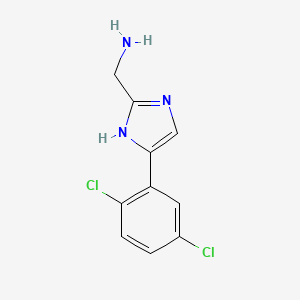
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
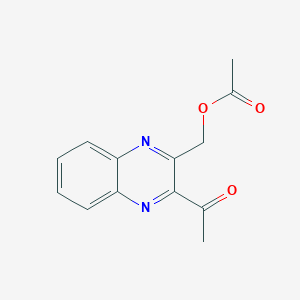
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)

![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)
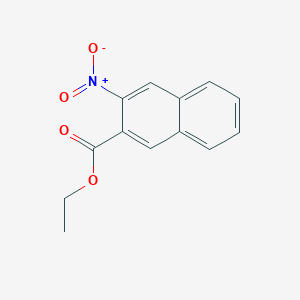
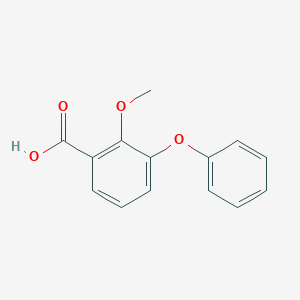
![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)



